

Deguelin versus rotenone mitochondrial inhibition potency

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Compound Focus: Deguelin

CAS No.: 522-17-8

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Potency and Selectivity Comparison

Compound	Key Finding on Potency/Selectivity	Experimental Model	Reference
Deguelin	More selective for PTEN-null cells (IC50 ~500x lower than for PTEN-WT cells) [1].	Genetically engineered mouse model for prostate cancer (Pten ^{-/-} ; Trp53 ^{-/-} fibroblasts) [1].	[1]
Rotenone	N/A	N/A	N/A
Deguelin	Demonstrated sub-nanomolar to nanomolar potency against Triple-Negative Breast Cancer (TNBC) cell lines modeling the Luminal Androgen Receptor (LAR) subtype (GI50: 30-61 nM), with 197 to 566-fold selectivity over other TNBC subtypes [2].	Cell viability assay (Sulforhodamine B) on a panel of human TNBC cell lines (MDA-MB-453, SUM-185PE, etc.) [2].	[2]
Rotenone	N/A	N/A	N/A
Deguelin & Rotenone	Both identified as hits from a high-throughput screen; both effectively reduced	High-throughput cell viability assay (CellTiter-	[3]

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	proliferation of vemurafenib-resistant melanoma cell lines [3].	Glo) on A2058 (metastatic melanoma) and derived vemurafenib-resistant lines [3].	
Deguelin & Rotenone	Both showed nanomolar activity against the amastigote form of <i>Trypanosoma cruzi</i> (the parasite causing Chagas disease) without host cell toxicity [4].	<i>In vitro</i> anti-parasitic assay on <i>T. cruzi</i> amastigotes [4].	[4]

Mechanism of Action and Experimental Evidence

Deguelin and rotenone are rotenoids that potently inhibit **mitochondrial complex I (NADH:ubiquinone oxidoreductase)** [5] [1] [6]. This inhibition disrupts the electron transport chain, leading to reduced oxygen consumption, loss of mitochondrial membrane potential, and a drop in ATP production [3] [1]. This primary metabolic injury can subsequently trigger apoptosis and cell death.

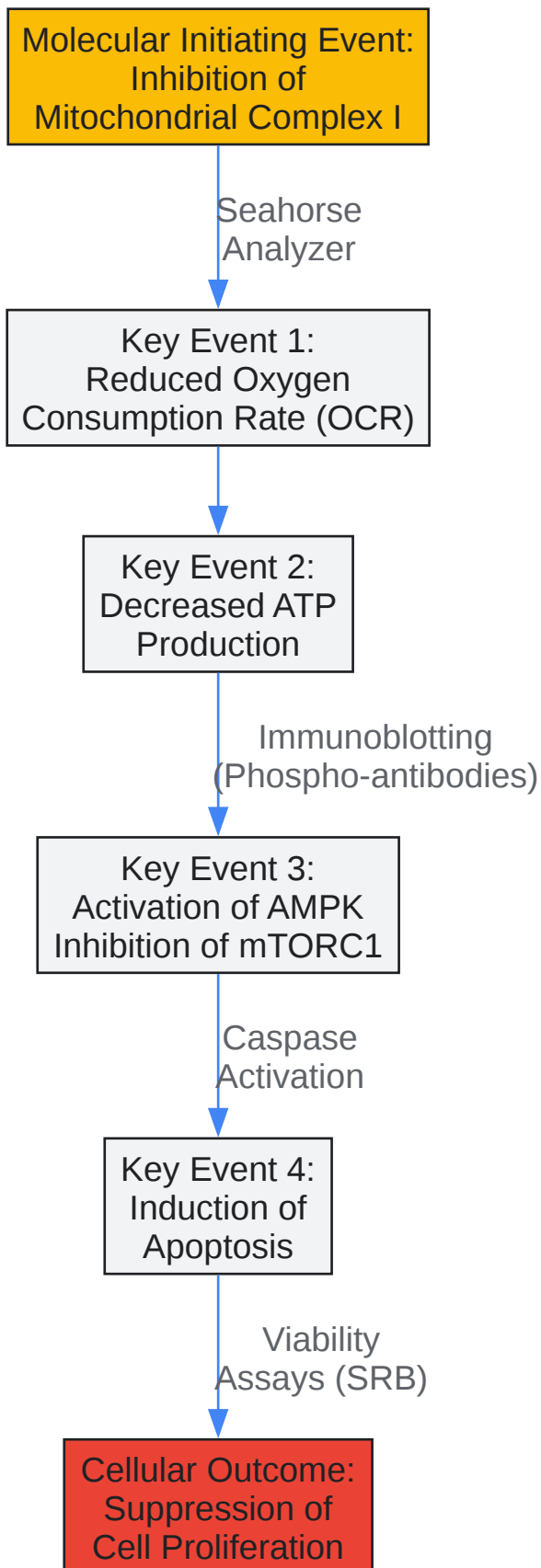
Key Experimental Workflows

Researchers use several standardized methods to evaluate mitochondrial inhibition and its cellular effects:

- Cell Viability/Proliferation Assays:
 - **Sulforhodamine B (SRB) Assay:** Used to measure total cellular protein content as a proxy for cell mass and proliferation, allowing calculation of GI50 values (concentration for 50% growth inhibition) [2].
 - **CellTiter-Glo Assay:** Measures cellular ATP levels, directly linking viability to metabolic activity, commonly used in high-throughput screens [3].
- Metabolic Pathway Analysis:
 - **Seahorse Analyzer Experiments:** This technology measures the **Oxygen Consumption Rate (OCR)** and **Extracellular Acidification Rate (ECAR)** of live cells in real time. It is the gold standard for assessing mitochondrial function. The typical workflow involves:
 - Establishing a baseline OCR.

- Injecting the compound (e.g., **deguelin** or rotenone).
- Observing a sharp drop in OCR, confirming Complex I inhibition.
- Sequentially injecting other modulators (oligomycin, FCCP, rotenone/antimycin A) to further dissect metabolic parameters [3] [1].

The following diagram illustrates the logical sequence from complex I inhibition to the measured experimental outcomes:



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Critical Consideration: Neurotoxicity

A major challenge in developing these compounds as drugs is their neurotoxicity. Both **deguelin** and rotenone can induce Parkinsonian-like symptoms in animal models by inhibiting complex I in dopaminergic neurons [7] [5] [6]. This has led to research into structural analogs (e.g., SH-1242) designed to retain anticancer efficacy with reduced neurotoxicity [7] [8].

Research Implications and Future Directions

- **Targeted Therapy Potential:** The selective toxicity of **deguelin** in certain genetic contexts (e.g., PTEN-null) or cancer subtypes (LAR TNBC) highlights its potential as a blueprint for targeted therapies [1] [2].
- **Combination Strategies:** Mechanistic insights from **deguelin**'s action, such as the simultaneous inhibition of PI3K/Akt/mTOR signaling and reduction of androgen receptor levels, can inform effective drug combinations (e.g., mTOR inhibitors with antiandrogens) [2].
- **Structural Optimization:** The core rotenoid structure provides a template for medicinal chemistry. Current efforts focus on modifying the molecule to dissociate its anticancer efficacy from its off-target neurotoxicity [7] [8].

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